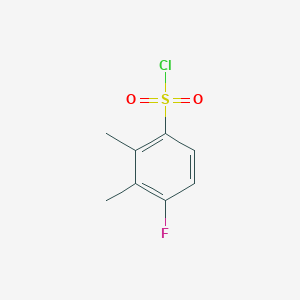

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride (DFSC) is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. DFSC is a highly reactive compound that is known for its ability to modify proteins and peptides, making it an important tool in the field of biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride serves as a precursor in synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds exhibit unique molecular-electronic structures and kinetics, offering insights into substitution reactions in aqueous solutions and their stereochemical characteristics. The research demonstrates their potential for further chemical modifications and applications in material science (Rublova et al., 2017).

Development of Fluorinated Compounds

The compound has also been involved in studies focusing on the efficient synthesis of fluorinated molecules. Specifically, fluoroalkylsulfonyl chlorides, including variants derived from 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, have been used as sources of fluorinated radicals. These studies showcase the potential of such compounds in creating fluorinated derivatives, which are significant in various fields, including medicinal chemistry and material science (Tang & Dolbier, 2015).

Electrophilic Aromatic Substitution Reactions

Research into the reactivity of 4-fluorobenzenesulfonyl chloride derivatives, including those structurally related to 2,3-dimethyl-4-fluorobenzenesulfonyl chloride, highlights their use in electrophilic aromatic substitution reactions. Such studies contribute to the understanding of the electrostatic activation of SNAr-reactivity by sulfonylonio substituents, providing a pathway to synthesize pharmaceutically relevant substances under mild conditions (Weiss & Pühlhofer, 2001).

Catalysis and Synthesis of Complex Molecules

The compound's derivatives have been utilized in catalytic processes, leading to the discovery of novel synthesis methods for complex molecules. This includes the synthesis of platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonyl derivatives acted as catalysts or reagents in forming complexes with interesting structural and spectroscopic properties (Amim et al., 2008).

Propiedades

IUPAC Name |

4-fluoro-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXZWLCAAPJTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)

![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)